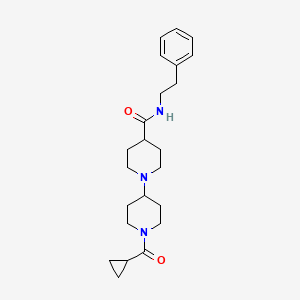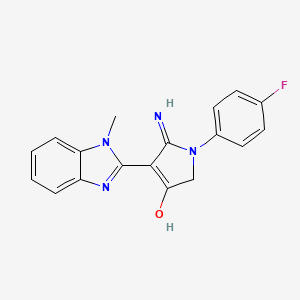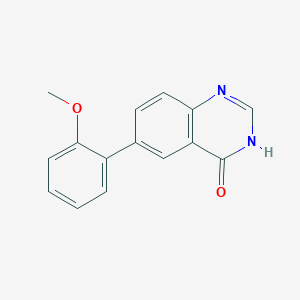![molecular formula C19H22N2O4S B6041123 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B6041123.png)
1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine, also known as MSMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine is complex and not fully understood. However, it is thought to involve the binding of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine to various cellular targets, such as microtubules, neurotransmitter receptors, and enzymes. This binding can result in various biochemical and physiological effects, such as the disruption of cell division, the modulation of neurotransmitter release, and the inhibition of enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine are diverse and depend on the specific target and concentration. For example, 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has been shown to disrupt microtubule formation and inhibit cell division, which can lead to cell death. 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has also been shown to modulate neurotransmitter release, which can affect neuronal signaling and behavior. In addition, 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has been shown to inhibit enzyme activity, such as acetylcholinesterase, which can lead to increased levels of acetylcholine and improved cognitive function.
Advantages and Limitations for Lab Experiments
1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has several advantages for lab experiments, such as its ability to inhibit cell growth and modulate neurotransmitter release. However, 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine also has limitations, such as its potential toxicity and the need for specialized equipment and expertise for synthesis and characterization.
Future Directions
There are several potential future directions for 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine research, such as the development of more potent and selective analogs, the investigation of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine's mechanism of action at the molecular level, and the evaluation of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine's therapeutic potential in various disease models. In addition, 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine could be used as a tool compound for studying various cellular processes, such as cell division and neurotransmitter signaling.
Synthesis Methods
1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylbenzoic acid, followed by the addition of piperazine. The resulting compound can be purified through recrystallization and characterized through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has been studied for its potential therapeutic applications in various fields, such as cancer research, neurology, and infectious diseases. For example, 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to disrupt microtubule formation and induce apoptosis. In addition, 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to modulate neurotransmitter release and inhibit acetylcholinesterase activity. 1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has also been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-5-3-4-6-18(15)19(22)20-11-13-21(14-12-20)26(23,24)17-9-7-16(25-2)8-10-17/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGAOHGKBAHQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6041040.png)

![N-methyl-1-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6041058.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1-methyl-1H-benzimidazole](/img/structure/B6041066.png)
![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6041085.png)

![2-methyl-1-oxo-3-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide](/img/structure/B6041092.png)
![2-[4-(1-naphthyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6041106.png)
![5-fluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-2-carboxamide](/img/structure/B6041113.png)
![2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6041116.png)


![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6041131.png)
![2-methyl-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6041132.png)